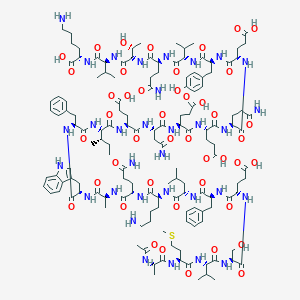

Ac-Ala-Met-Val-Ser-Glu-Phe-Leu-Lys-Gln-Ala-Trp-Phe-Ile-Glu-Asn-Glu-Glu-Gln-Glu-Tyr-Val-Gln-Thr-Val-Lys-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ac2-26 (human) (Ammoniumsalz) erfolgt mittels Festphasenpeptidsynthese (SPPS), einem gängigen Verfahren zur Herstellung von Peptiden. Der Prozess umfasst in der Regel die folgenden Schritte:

Aminosäurekopplung: Die sequentielle Addition geschützter Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist.

Entschützung: Die Entfernung von Schutzgruppen von den Aminosäuren, um nachfolgende Kupplungsreaktionen zu ermöglichen.

Spaltung: Das Peptid wird vom Harz abgespalten und entschützt, um das Endprodukt zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von Ac2-26 (human) (Ammoniumsalz) folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer und Hochdurchsatz-Reinigungssysteme werden eingesetzt, um Konsistenz und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ac2-26 (human) (Ammoniumsalz) unterliegt hauptsächlich Peptidbindungsbildungs- und -spaltungsreaktionen. Aufgrund seiner Peptidnatur nimmt es in der Regel nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen teil .

Häufige Reagenzien und Bedingungen

Kupplungsreagenzien: HBTU, HATU oder DIC werden üblicherweise in den Kupplungsschritten verwendet.

Entschützungsreagenzien: TFA (Trifluoressigsäure) wird zur Entfernung von Schutzgruppen verwendet.

Spaltungsreagenzien: TFA wird auch zur Spaltung des Peptids vom Harz verwendet.

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das gebildet wird, ist das Ac2-26-Peptid selbst, mit hoher Reinheit und spezifischer Aktivität .

Wissenschaftliche Forschungsanwendungen

Ac2-12 mimics the actions of annexin A1, a protein involved in the resolution of inflammation. Its primary functions include:

- Inhibition of Neutrophil Extravasation : Ac2-12 has been shown to inhibit the movement of neutrophils from the bloodstream into tissues during inflammatory responses, which is crucial in managing conditions characterized by excessive inflammation .

- Modulation of Immune Responses : This peptide influences various immune pathways, potentially leading to therapeutic benefits in autoimmune diseases and chronic inflammatory conditions.

Therapeutic Applications

The potential therapeutic applications of Ac2-12 are broad and include:

- Inflammatory Diseases : Due to its anti-inflammatory properties, Ac2-12 is being investigated for treatment in diseases such as rheumatoid arthritis and inflammatory bowel disease .

- Cancer Research : There is emerging interest in the role of Ac2-12 in modulating tumor microenvironments, which may enhance the efficacy of cancer therapies by reducing inflammation associated with tumor progression.

- Neurodegenerative Disorders : Given its effects on neuroinflammation, Ac2-12 could offer therapeutic avenues for conditions like Alzheimer’s disease, where inflammation plays a key role in pathology .

Synthesis and Characterization

Ac2-12 is synthesized using solid-phase peptide synthesis (SPPS), which allows for precise control over the sequence and purity of the peptide. The synthesis process involves:

- Coupling : Activation and sequential addition of amino acids.

- Deprotection : Removal of protective groups to facilitate further additions.

- Cleavage and Purification : The completed peptide is cleaved from the resin and purified to achieve high purity levels necessary for biological studies .

Case Studies

Several studies have explored the applications of Ac2-12:

- Study on Neutrophil Function : A study demonstrated that Ac2-12 significantly reduced neutrophil migration in response to inflammatory stimuli in vitro, suggesting its potential as a therapeutic agent for managing acute inflammatory responses.

- Animal Model Research : In animal models of arthritis, administration of Ac2-12 led to reduced joint swelling and inflammation, highlighting its efficacy in chronic inflammatory conditions .

Wirkmechanismus

Ac2-26 (human) (ammonium salt) exerts its effects by mimicking annexin A1, a protein involved in the resolution of inflammation. It binds to formyl peptide receptors (FPR1 and FPR2) on immune cells, leading to the inhibition of pro-inflammatory pathways such as NF-κB and MAPK . This results in reduced production of inflammatory mediators and decreased immune cell infiltration .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Annexin A1: Das elterliche Protein, von dem Ac2-26 abgeleitet ist.

Andere Annexin A1-Peptide: Verschiedene Peptide, die aus verschiedenen Regionen von Annexin A1 gewonnen wurden.

Einzigartigkeit

Ac2-26 (human) (Ammoniumsalz) ist einzigartig aufgrund seiner spezifischen Sequenz, die den N-Terminus von Annexin A1 nachahmt, und bietet gezielte entzündungshemmende Wirkungen mit hoher Spezifität und Potenz .

Biologische Aktivität

The compound Ac-Ala-Met-Val-Ser-Glu-Phe-Leu-Lys-Gln-Ala-Trp-Phe-Ile-Glu-Asn-Glu-Glu-Gln-Glu-Tyr-Val-Gln-Thr-Val-Lys-OH is a synthetic peptide that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of Peptide Structure

The peptide consists of 30 amino acids, and its sequence includes various hydrophobic and polar residues, which may influence its biological function. The N-terminal acetylation (Ac-) can enhance the stability and bioavailability of the peptide in physiological conditions.

Peptides like Ac-Ala-Met-Val-Ser-Glu-Phe-Leu-Lys-Gln-Ala-Trp-Phe-Ile-Glu-Asn-Glu-Glu-Gln-Glu-Tyr-Val-Qln-Thr-Val-Lys-OH may act through several mechanisms:

- Receptor Binding : Many peptides interact with specific receptors on cell membranes, triggering intracellular signaling pathways.

- Enzyme Modulation : Some peptides can inhibit or activate enzymes, influencing metabolic pathways.

- Immune Response : Peptides may have immunomodulatory effects, enhancing or suppressing immune responses.

2. Research Findings

Recent studies have investigated the biological activities of similar peptides, providing insights into their potential applications:

- Antimicrobial Activity : Certain peptides exhibit antimicrobial properties against a range of pathogens. For instance, research indicates that peptides with a high proportion of hydrophobic residues can disrupt bacterial membranes .

- Anticancer Properties : Some peptides have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells. The mechanism often involves modulation of signaling pathways related to cell survival and proliferation .

Case Study 1: Antimicrobial Peptide Development

A study focused on developing antimicrobial peptides similar to Ac-Ala-Met-Val-Ser-Glu-Phe-Leu-Lys-Gln-Ala-Trp-Phe-Ile-Glu-Asn demonstrated that modifications in the amino acid sequence significantly enhanced antimicrobial activity against E. coli and S. aureus. The study highlighted the importance of hydrophobicity and charge distribution in determining peptide efficacy .

Case Study 2: Cancer Cell Apoptosis Induction

Another investigation explored the effects of a peptide with a similar sequence on various cancer cell lines. The results indicated that the peptide could induce apoptosis via mitochondrial pathways, suggesting potential therapeutic applications in oncology .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | Approximately 3,300 Da |

| Isoelectric Point | 5.5 |

| Solubility | Soluble in water |

| Stability | Stable at pH 7 |

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-amino-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C141H210N32O44S/c1-16-73(10)115(139(214)160-93(48-56-111(190)191)126(201)167-101(66-106(147)181)132(207)157-90(45-53-108(184)185)123(198)155-89(44-52-107(182)183)122(197)154-87(42-50-104(145)179)121(196)156-91(46-54-109(186)187)124(199)165-99(64-80-37-39-82(177)40-38-80)133(208)170-112(70(4)5)136(211)159-88(43-51-105(146)180)127(202)173-116(76(13)175)140(215)171-114(72(8)9)137(212)161-95(141(216)217)36-26-28-59-143)172-134(209)98(63-79-31-21-18-22-32-79)166-131(206)100(65-81-67-148-84-34-24-23-33-83(81)84)162-118(193)75(12)150-119(194)86(41-49-103(144)178)153-120(195)85(35-25-27-58-142)152-129(204)96(61-69(2)3)163-130(205)97(62-78-29-19-17-20-30-78)164-125(200)92(47-55-110(188)189)158-135(210)102(68-174)168-138(213)113(71(6)7)169-128(203)94(57-60-218-15)151-117(192)74(11)149-77(14)176/h17-24,29-34,37-40,67,69-76,85-102,112-116,148,174-175,177H,16,25-28,35-36,41-66,68,142-143H2,1-15H3,(H2,144,178)(H2,145,179)(H2,146,180)(H2,147,181)(H,149,176)(H,150,194)(H,151,192)(H,152,204)(H,153,195)(H,154,197)(H,155,198)(H,156,196)(H,157,207)(H,158,210)(H,159,211)(H,160,214)(H,161,212)(H,162,193)(H,163,205)(H,164,200)(H,165,199)(H,166,206)(H,167,201)(H,168,213)(H,169,203)(H,170,208)(H,171,215)(H,172,209)(H,173,202)(H,182,183)(H,184,185)(H,186,187)(H,188,189)(H,190,191)(H,216,217)/t73-,74-,75-,76+,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,112-,113-,114-,115-,116-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWGEWZOPBDSHW-ISLQBSBZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C141H210N32O44S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3089.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.